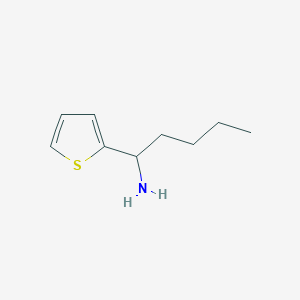

1-(Thiophen-2-yl)pentan-1-amine

Description

Significance of Thiophene-Containing Amines in Medicinal Chemistry and Materials Science

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its structural and electronic properties, which are similar to those of a benzene (B151609) ring, allow it to serve as a bioisostere, a chemical substitute that can modulate a molecule's biological activity. cognizancejournal.comchemicalbook.com This has led to the incorporation of the thiophene moiety into a wide array of therapeutic agents. nih.gov

Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, analgesic, antihypertensive, and anticancer properties. cognizancejournal.comchemicalbook.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Notable drugs containing a thiophene ring include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid. nih.gov

When an amine group is attached to a thiophene ring, the resulting thiophene-containing amines are often explored for their potential as psychoactive substances and as intermediates in the synthesis of pharmaceuticals. smolecule.com The amine group can act as an electron donor, influencing the electronic properties of the thiophene ring system. mdpi.com These compounds are valuable in drug design due to their diverse biological activities and their ability to interact with biological targets. researchgate.net

In the realm of materials science, thiophene-based compounds are investigated for their applications in organic electronics. cognizancejournal.com Their semiconductor properties are utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. cognizancejournal.comacs.org The versatility of thiophene chemistry allows for the synthesis of polyfunctionalized thiophenes with tailored electronic and optical properties. acs.org

Research Context and Scope for 1-(Thiophen-2-yl)pentan-1-amine

Research into this compound is often situated within the broader investigation of thiophene-based psychoactive compounds. It is structurally related to other thiophene analogues of established stimulants. For instance, methiopropamine (MPA), or N-methyl-1-(thiophen-2-yl)propan-2-amine, is a well-known synthetic stimulant where the phenyl ring of methamphetamine is replaced by a thiophene ring. mdpi.com This bioisosteric replacement highlights a common strategy in the design of new psychoactive substances. mdpi.com

While specific academic studies focusing solely on this compound are not extensively documented in publicly available literature, its chemical structure suggests potential for investigation within several research domains. Given the known central nervous system stimulant properties of similar compounds, it is plausible that this amine could be studied for its effects on neurotransmitter systems. heraldopenaccess.usresearchgate.net

The synthesis of such compounds can be achieved through various established methods for creating thiophene derivatives, including the Paal-Knorr thiophene synthesis, the Gewald reaction, or the Volhard–Erdmann cyclization. wikipedia.orgnih.gov The specific synthetic route would likely involve the reaction of a suitable thiophene precursor with a pentylamine derivative or the construction of the thiophene ring onto a pre-existing amine-containing structure.

Below is a data table summarizing key chemical information for this compound.

| Property | Value |

| Chemical Formula | C9H15NS |

| Molecular Weight | 169.29 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Pentyl-thiophen-2-yl-amine |

This table is generated based on the compound's structure and general chemical principles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

1-thiophen-2-ylpentan-1-amine |

InChI |

InChI=1S/C9H15NS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3 |

InChI Key |

XOFHPRWKOBDSSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CS1)N |

Origin of Product |

United States |

Investigations into Biological Activity Mechanisms and Pharmacological Targets

Broad Spectrum of Biological Activities of Thiophene (B33073) Amine Derivatives

Thiophene amine derivatives constitute a prominent class of compounds with a wide range of demonstrated biological effects. The incorporation of an amine group into the thiophene scaffold significantly influences the molecule's physicochemical properties, often enhancing its interaction with biological targets. nih.govnih.gov These derivatives have been extensively studied and have shown potential in various therapeutic areas. nih.govencyclopedia.pub

Anticancer Potential

Thiophene derivatives have emerged as a promising area of research for the development of new anticancer agents. nih.govacs.org Several studies have highlighted the cytotoxicity of various thiophene derivatives against different human cancer cell lines. sci-hub.senih.gov

A series of 2,3-fused thiophene scaffolds were synthesized and evaluated for their antitumor activity. nih.govacs.org One particular compound, referred to as compound 480, demonstrated significant cytotoxicity against HeLa and Hep G2 cancer cells, with IC50 values of 12.61 μg/mL and 33.42 μg/mL, respectively. nih.govacs.org To address the poor water solubility and lack of specificity of this compound, it was encapsulated in folic acid-coated nanoparticles, which improved its delivery to cancer cells. nih.govacs.org The mechanism of action for this compound was found to involve the induction of apoptosis through changes in mitochondrial membrane potential and an increase in reactive oxygen species. nih.govacs.org

In another study, a series of thiophene derivatives (TPs) were synthesized and their cytotoxicity was assessed against HepG2 and SMMC-7721 cell lines. nih.gov Among the tested compounds, TP 5 showed higher anticancer activity than the other derivatives and even surpassed the efficacy of the commonly used anticancer drug, paclitaxel (B517696), at the tested concentration. nih.gov To overcome the challenges of poor solubility and potential toxicity, TP 5 was loaded into human serum albumin nanoparticles, which enhanced its delivery and uptake by tumor cells. nih.gov The study found that TP 5-NPs induced elevated levels of reactive oxygen species and reversed the mitochondrial membrane potential in cancer cells. nih.gov

Furthermore, research into N-acylhydrazones containing a thiophene nucleus has identified a new class of potential anticancer compounds. researchgate.net These compounds were tested against four human cancer cell lines and exhibited cytotoxicity with IC50 values ranging from 0.82 to 12.90 μM. researchgate.net Structure-activity relationship (SAR) analysis of some thiophene derivatives revealed that the presence of a methoxy (B1213986) group on an aryl moiety contributed to promising antitumor activity. sci-hub.se

| Compound Series | Tested Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2,3-Fused Thiophene Scaffolds (e.g., Compound 480) | HeLa, Hep G2 | Compound 480 showed potent cytotoxicity (IC50: 12.61 μg/mL for HeLa, 33.42 μg/mL for Hep G2). nih.govacs.org | nih.govacs.org |

| Thiophene Derivatives (TPs) (e.g., TP 5) | HepG2, SMMC-7721 | TP 5 exhibited higher activity than paclitaxel at the tested concentration. nih.gov | nih.gov |

| N-acylhydrazones with Thiophene Nucleus | Four human cancer cell lines | Showed cytotoxicity with IC50 values in the micromolar range (0.82 to 12.90 μM). researchgate.net | researchgate.net |

| Arylazothiazole Derivatives | Hepatocellular carcinoma (HepG2) | Compound 24 was the most active with an IC50 of 1.37 ± 0.15 mM. sci-hub.se | sci-hub.se |

Anti-inflammatory Effects

Thiophene-based compounds are known for their anti-inflammatory properties, with some, like Tinoridine and Tiaprofenic acid, being used as commercial drugs. nih.govnih.govdntb.gov.uaresearchgate.net The structural features of thiophene derivatives, including the presence of carboxylic acids, esters, amines, and amides, are important for their anti-inflammatory activity. nih.govnih.govdntb.gov.uaresearchgate.net

In a study using a carrageenan-induced paw edema model in rats, a thiophene derivative coupled with a morphine ring at the 2-amino position (compound 15) exhibited a 58.46% inhibition of inflammation at a 50 mg/kg dose, which was superior to the 47.73% inhibition shown by indomethacin. nih.govencyclopedia.pub Other thiophenic derivatives with methyl and chlorine substituents also displayed anti-inflammatory activity comparable to sodium diclofenac. nih.gov

The mechanism of anti-inflammatory action for many thiophene derivatives is linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govnih.govdntb.gov.uaresearchgate.net Some thiophene derivatives have also been shown to modulate the expression of inflammatory cytokines such as TNF-α and IL-8. encyclopedia.pub

Antimicrobial Properties (Antibacterial, Antifungal)

Thiophene derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. nih.govnih.govijpscr.info The antimicrobial potential of these compounds is influenced by the nature and position of substituents on the thiophene ring. nih.gov

In one study, a novel iminothiophene derivative (compound 7) was found to be more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov This is particularly promising as Gram-negative bacteria like P. aeruginosa are known for their intrinsic resistance to antimicrobial agents. nih.gov The same study also showed that several of the synthesized thiophene derivatives were active against four different fungal species. nih.gov

Another research effort focused on newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were screened for their antibacterial activity using the minimum inhibitory concentration (MIC) method. nih.gov Some of these compounds showed notable activity when compared to standard drugs like ampicillin (B1664943) and streptomycin. nih.gov

Furthermore, thiophene derivatives have shown efficacy against drug-resistant bacteria. frontiersin.orgresearchgate.net Thiophene derivatives 4, 5, and 8 exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgresearchgate.net These compounds were found to increase the permeability of the bacterial membrane and reduce the adherence of the bacteria to host cells. frontiersin.orgresearchgate.net

| Compound/Derivative Series | Target Microorganism | Key Findings | Reference |

|---|---|---|---|

| Iminothiophene derivative (Compound 7) | Pseudomonas aeruginosa | More potent than gentamicin. nih.gov | nih.gov |

| Iminothiophene derivatives (Compounds 7, 8a, 8b, 10) | Four tested fungal species | Showed notable antifungal activity. nih.gov | nih.gov |

| Thiophene derivatives (4, 5, and 8) | Colistin-resistant A. baumannii and E. coli | Exhibited bactericidal effects and MIC50 values between 8 and 32 mg/L. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Spiro–indoline–oxadiazole derivative (17) | Clostridium difficile | Highly active with MIC values of 2 to 4 μg/ml, with no effect on other tested bacteria. tandfonline.com | tandfonline.com |

Other Pharmacological Activities

Beyond their anticancer, anti-inflammatory, and antimicrobial properties, thiophene amine derivatives have been investigated for a range of other pharmacological effects. nih.govencyclopedia.pub These include:

Antihypertensive and Anti-atherosclerotic Activity: Certain thiophene derivatives are used in the synthesis of anti-atherosclerotic agents. nih.gov Tiamenidine, a thiophene-containing compound, is known for its antihypertensive properties. nih.gov

Antilipase Activity: The inhibition of lipase (B570770) is a target for anti-obesity drugs. While specific data on 1-(Thiophen-2-yl)pentan-1-amine is limited, the broader class of thiophene derivatives has been explored for various enzyme inhibitory activities.

Antioxidant Activity: Many natural and synthetic thiophene derivatives have been reported to possess antioxidant properties. encyclopedia.pubijpscr.infoencyclopedia.pub

Anticonvulsant and Antianxiety Activity: The thiophene nucleus is present in several drugs with central nervous system activity. nih.govnih.gov For instance, Tiagabine (B1662831) is an anticonvulsant, and Etizolam has both anticonvulsant and antianxiety effects. nih.gov Some thiophene derivatives are also being investigated as potential neuroprotective agents.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which thiophene amine derivatives exert their pharmacological effects is crucial for the development of more potent and specific therapeutic agents. A primary mechanism of action for many of these compounds is the inhibition of key enzymes involved in various pathological processes. nih.govresearchgate.net

Enzyme Inhibition (e.g., Cyclooxygenases, Lipoxygenases, Cholinesterases, Lipase)

The ability of thiophene derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. nih.govresearchgate.net

Cyclooxygenases (COX) and Lipoxygenases (LOX): As mentioned earlier, the anti-inflammatory effects of many thiophene derivatives are attributed to their inhibition of COX-1, COX-2, and LOX enzymes. nih.govnih.govdntb.gov.uaresearchgate.net These enzymes are critical in the metabolic pathway of arachidonic acid, which leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. encyclopedia.pubnih.gov The presence of carboxylic acid, ester, amine, and amide groups in thiophene derivatives has been shown to be important for their interaction with and inhibition of these enzymes. nih.govnih.govresearchgate.net Molecular docking studies have further elucidated the binding modes of these derivatives within the active sites of COX and LOX enzymes. nih.govresearchgate.net

Cholinesterases: Some substituted chalcones, which can incorporate a thiophene ring, have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are targets for the treatment of Alzheimer's disease. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the aromatic rings of the chalcones. nih.gov

Lipase: While direct evidence for the inhibition of lipase by this compound is not readily available, the general principle of enzyme inhibition by small molecules suggests this as a potential area for investigation, especially in the context of developing anti-obesity agents.

Interaction with Cellular Signaling Pathways

Thiophene derivatives have been shown to modulate key cellular signaling pathways implicated in diseases like cancer. For instance, a novel thiophene derivative, compound 1312, was found to effectively suppress the Wnt/β-catenin signaling pathway. nih.govnih.govresearchgate.net The Wnt pathway is crucial for tumorigenesis, and its inhibition is a key strategy in developing anti-cancer drugs. nih.gov The pathway is activated when Wnt ligands bind to cell surface receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes. nih.gov Thiophene derivatives can interfere with this cascade. nih.govnih.govresearchgate.net

Another thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), has been synthesized and demonstrated to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways. rsc.org

Binding to Specific Protein Targets (e.g., Cancer-Specific Proteins, β-Tubulin)

The anticancer effects of thiophene derivatives are often linked to their ability to bind to specific proteins that are critical for cancer cell survival and proliferation. Thiophenes are known to bind to a wide range of cancer-specific protein targets. plos.org

A notable example is the dual inhibition of β-tubulin and the Wnt/β-catenin pathway by a thiophene derivative known as compound 1312. nih.govnih.govresearchgate.net This compound was shown to suppress the β-tubulin cytoskeletal network, which is essential for cell division, and simultaneously inhibit the Wnt/β-catenin pathway in gastrointestinal cancer cell lines. nih.govresearchgate.net This dual-action mechanism makes such compounds promising therapeutic agents. nih.gov Specifically, compound 1312 was found to trigger cell cycle arrest at the G2/M phase and induce apoptosis through the activation of the PARP enzyme and the caspase signaling cascade in SGC7901 and HT-29 gastrointestinal cell lines. nih.govresearchgate.net Other research has highlighted thiophene carboxamide derivatives that exhibit cytotoxicity against gastrointestinal cancer cells by inhibiting both VEGFR-2 and β-tubulin polymerization. nih.gov

Another novel thiophene compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), was identified for its potent cytotoxic effects on leukemia and other cancer cell lines. plos.org

| Compound Class | Protein Target | Observed Effect | Cancer Cell Line | Source |

|---|---|---|---|---|

| Thiophene Derivative (Compound 1312) | β-tubulin | Suppression of cytoskeletal network, G2/M cell cycle arrest | SGC7901, HT-29 (Gastrointestinal) | nih.govnih.gov |

| Thiophene Derivative (Compound 1312) | Wnt/β-catenin Pathway | Inhibition of signaling cascade | SGC7901, HT-29 (Gastrointestinal) | nih.govnih.gov |

| Thiophene Carboxamides | VEGFR-2, β-tubulin | Inhibition of polymerization and cytotoxicity | HepG-2, HCT-116 (Gastrointestinal) | nih.gov |

| Thiophene Derivative (SNS-OH) | AKT/MAPK Pathway | Regulation of pathway, apoptosis induction | Neuroblastoma cells | rsc.org |

| Thiophene Derivative (F8) | Not specified | Potent cytotoxicity | CCRF-CEM (Leukemia) | plos.org |

Modulation of Ion Channels (e.g., Voltage-Gated Sodium Channel Blockers)

The structural features of thiophene derivatives also allow them to interact with and modulate the function of ion channels. Some thiophene-containing compounds have been investigated as potential blockers of voltage-gated sodium channels. nih.govnih.gov Phentolamine, an α-adrenoreceptor antagonist, has been shown to inhibit voltage-gated sodium channels (NaV1.5 and NaV1.7) by binding to the local anesthetic receptor site. nih.gov This suggests that other molecules with similar structural motifs, like certain thiophene derivatives, could exhibit similar channel-blocking activities. The development of potent sodium channel blockers is of interest for applications such as local anesthetics. nih.gov

Structure-Activity Relationship (SAR) Studies for Thiophene Amine Derivativesnih.govplos.orgnih.govacs.orgacs.orgcarewellpharma.in

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiophene derivatives. nih.gov These studies explore how chemical modifications to the core structure influence biological activity, providing insights for designing more effective and specific drug candidates. nih.govnih.gov The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry due to its versatile structural diversity and ability to serve as a bio-isosteric replacement for phenyl rings, which can improve physicochemical properties and binding affinity. nih.gov

Impact of Thiophene Ring Substitution Patterns

The substitution pattern on the thiophene ring significantly affects the biological activity of the derivative. nih.gov For example, in a series of thiophene-arylamide compounds designed as DprE1 inhibitors for antimycobacterial activity, substitutions at the meta-position of a phenyl ring attached to the thiophene core led to a marked decrease in potency compared to para-position substitutions. acs.org The introduction of halogen, nitro, and methyl groups on an adjacent phenyl ring was explored to enhance π–π interactions within the hydrophobic pocket of the target enzyme. acs.org In another study, a 2,5-disubstituted thiophene ring was the core scaffold for Ebola virus entry inhibitors. acs.org The specific nature and position of the substituents are critical for the desired pharmacological effect.

| Thiophene Derivative Class | Substitution Pattern | Impact on Activity | Source |

|---|---|---|---|

| Thiophene-arylamides (DprE1 inhibitors) | Para- vs. Meta-substitution on phenyl ring | Para-substitution showed significantly higher potency. | acs.org |

| 2,5-disubstituted thiophenes (Ebola inhibitors) | Anilide group at position 2, substituted phenyl at position 5 | This substitution pattern was essential for antiviral activity. | acs.org |

| Thiophene derivatives (Hsp90 inhibitors) | Presence of a 2-chloro substituent on an attached phenyl ring | Maximized hydrophobic interactions, increasing activity over 50-fold compared to the halogen-free derivative. | acs.org |

Role of the Amine Moiety and Pentane (B18724) Chain Modifications

The amine moiety and the attached alkyl chain are critical determinants of the biological activity of thiophene amine derivatives. SAR studies have revealed that the presence of a sulfanyl (B85325) moiety and an amino group can be essential for antioxidant activity in certain benzothiophene (B83047) derivatives. nih.gov In the context of Ebola virus inhibitors, a free amine group in a piperidine (B6355638) moiety attached to the thiophene scaffold was found to be crucial for antiviral activity; its removal or substitution resulted in a complete loss of activity. acs.org

Modifications to the alkyl chain also play a significant role. For instance, studies on the antiproliferative activity of certain thiophene derivatives against tumor cell lines indicated that longer alkyl chains, such as pentyl to nonyl, conferred better activity compared to shorter propyl and butyl derivatives. nih.gov This suggests that the length and nature of the alkyl chain, such as the pentane chain in this compound, are key factors in optimizing interactions with biological targets.

Importance of Sulfur-Based Hydrogen Bonding and Intermolecular Interactions

Beyond classical hydrogen bonding, the thiophene ring participates in a variety of other intermolecular interactions that stabilize the drug-receptor complex. These interactions are critical for the orientation and binding of the molecule within the active site of an enzyme or receptor. Van der Waals dispersion forces, in particular, are a dominant stabilizing factor for thiophene-cored molecules. nih.gov The electron-rich nature of the aromatic thiophene ring also allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. nih.gov Furthermore, interactions such as π-H (between the thiophene ring and a C-H bond) and π-cation (between the ring and a positively charged group like a lysine (B10760008) residue) have been observed in molecular docking studies of thiophene derivatives. nih.gov The combination of these varied intermolecular forces underpins the ability of thiophene-based compounds to effectively bind to and modulate the activity of diverse biological targets. nih.gov

Table 1: Intermolecular Interactions Involving Thiophene Derivatives and Biological Targets This table summarizes findings from computational and docking studies on various thiophene derivatives, illustrating the types of interactions that contribute to their biological activity.

| Thiophene Derivative Type | Interaction Type | Interacting Partner/Residue | Observed Binding Energy / Details | Source |

|---|---|---|---|---|

| Thiophene-2-carboxamide derivative | π-H Interaction | Ala 147 | Interaction distance of 4.32 Å | nih.gov |

| Thiophene-2-carboxamide derivative | π-cation Interaction | Lys 149 | Interaction distance of 3.44 Å | nih.gov |

| 2BT+rhodamine hybrid | Docking Interaction | COX-2 Enzyme | Binding energy of -98.37 kcal/mol | encyclopedia.pubnih.gov |

| 2BT+rhodamine hybrid | Docking Interaction | 5-LOX Enzyme | Binding energy of -91.07 kcal/mol | encyclopedia.pubnih.gov |

| Symmetric S-T₂ dimer | Dispersion/Electrostatics Ratio | Intermolecular | Edisp/Eelst ratio of 3.14, showing dominance of dispersion forces | nih.gov |

Influence of Aromaticity and Hydrophobicity on Biological Efficacy

The aromaticity and hydrophobicity of the thiophene ring are fundamental physicochemical properties that significantly dictate the biological efficacy of derivatives like this compound. Thiophene is classified as an aromatic heterocycle because one of the sulfur atom's lone electron pairs is delocalized into the π-electron system, fulfilling Hückel's rule. cognizancejournal.comslideshare.net This aromatic character confers considerable stability to the ring system. In medicinal chemistry, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring, as it has a similar size and shape while possessing distinct electronic properties that can improve metabolic stability and binding affinity. nih.gov

Table 2: Comparison of Aromaticity and Reactivity for 5-Membered Heterocycles This table provides a qualitative comparison of key properties of thiophene relative to other common five-membered aromatic heterocycles and benzene (B151609).

| Compound | Order of Aromaticity | Order of Reactivity (towards electrophilic substitution) | Key Rationale | Source |

|---|---|---|---|---|

| Benzene | Highest | Lowest | Highly stable aromatic system. | youtube.com |

| Thiophene | High | Low | Sulfur is the least electronegative heteroatom, leading to greater electron delocalization and aromaticity compared to furan (B31954) and pyrrole. | slideshare.netyoutube.com |

| Pyrrole | Medium | High | Nitrogen's mesomeric effect (donating electrons) outweighs its inductive effect, making the ring electron-rich and highly reactive. | slideshare.net |

| Furan | Lowest | Highest | Oxygen is highly electronegative, holding its lone pair more tightly, resulting in less aromatic character and higher reactivity. | slideshare.netyoutube.com |

Compound Index

Computational and Theoretical Studies of 1 Thiophen 2 Yl Pentan 1 Amine and Analogues

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of quantum chemical calculations for organic molecules. rsc.orgbeilstein-journals.org These methods provide a balance between computational cost and accuracy, making them suitable for studying the properties of 1-(thiophen-2-yl)pentan-1-amine and related compounds.

Electronic Structure and Conformation Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For analogues of this compound, such as (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, calculations have shown that the thiophene (B33073) and hydrazone moieties are co-planar. primescholars.comresearchgate.net This planarity is due to the conjugation between the π-orbitals of the thiophene ring and the hydrazone group. primescholars.com The calculated bond lengths and angles for such systems are often in good agreement with experimental data obtained from single-crystal X-ray diffraction. primescholars.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com For various thiophene-containing compounds, DFT calculations have been used to determine these energy gaps. For instance, a series of pyrazole-thiophene-based amide derivatives exhibited energy gaps ranging from 4.93 to 5.07 eV. researchgate.net In another study on donor-π-acceptor molecules with thiophene units, the HOMO-LUMO gaps were found to be in the range of 2.01–2.23 eV. researchgate.net These calculations are vital for tuning the electronic properties of molecules for specific applications. rsc.org

| Compound/Analogue Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrazole-thiophene amides | Varies | Varies | 4.93 - 5.07 | researchgate.net |

Spectroscopic Property Prediction (e.g., UV-Vis, FT-IR)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation. nih.govnih.gov

UV-Vis Spectroscopy: TD-DFT is used to predict the electronic absorption spectra of molecules. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to HOMO → LUMO transitions. science.gov For example, in a study of (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, the electronic transitions were investigated using UV-Vis spectroscopy and TD-DFT calculations. researchgate.net

FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an FT-IR spectrum. primescholars.comresearchgate.net By comparing the calculated and experimental spectra, the vibrational modes of the molecule can be assigned to specific chemical bonds and functional groups. primescholars.comresearchgate.net For instance, in aromatic compounds containing a thiophene ring, the C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. primescholars.com The agreement between theoretical and experimental vibrational frequencies is often very good, aiding in the structural characterization of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netlibretexts.org They are invaluable for predicting and interpreting chemical reactivity. researchgate.net The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For thiophene derivatives, MEP analysis can identify the reactive sites. researchgate.net For example, in (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, the MEP map helps to understand the molecule's reactivity and intermolecular interactions. researchgate.net The electron-rich regions are often associated with lone pairs of electrons on heteroatoms like nitrogen and sulfur, or with π-electron systems. researchgate.net

Thermochemical Parameter Calculations

Quantum chemical calculations can also be used to determine various thermochemical parameters of a molecule, such as its heat of formation, entropy, and Gibbs free energy. researchgate.net These parameters are essential for understanding the thermodynamics of chemical reactions involving the molecule and for predicting its stability under different conditions. For some thiophene derivatives, these thermodynamic properties have been calculated as a function of temperature. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of molecular modeling is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. nih.govresearchgate.net

For analogues of this compound, molecular docking studies have been performed to investigate their potential biological activity. researchgate.net For example, the docking of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one with human chorionic gonadotropin protein has been studied. researchgate.net Similarly, docking studies of other thiophene derivatives with DNA have revealed interactions through outside-edge stacking with the phosphate (B84403) backbone. nih.gov These studies provide valuable insights into the potential mechanisms of action for these compounds at a molecular level. researchgate.net

Ligand-Target Binding Prediction and Affinity Assessment

The prediction of how a small molecule, or ligand, will bind to a biological target, such as a protein or enzyme, is a cornerstone of computational drug discovery. For this compound, molecular docking simulations are a primary method to predict its binding mode and estimate its binding affinity to various receptors. These simulations computationally place the ligand into the binding site of a target protein and score the interaction based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous thiophene derivatives provide a framework for understanding its potential interactions. For instance, research on other thiophene-containing compounds has shown that the thiophene ring can participate in crucial π-π stacking interactions with aromatic residues in a protein's active site. The amine group in this compound is a key functional group capable of forming strong hydrogen bonds with receptor sites, a common feature in many biologically active molecules. The pentyl chain, on the other hand, would likely engage in hydrophobic interactions within the binding pocket.

The affinity of this binding can be quantified using scoring functions within docking programs or through more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI). These calculations provide a more accurate estimation of the binding free energy, which correlates with the ligand's potency.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Thiophene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Amine Group | Hydrogen Bonding, Ionic | Aspartic Acid, Glutamic Acid, Serine |

| Pentyl Chain | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine |

Conformational Analysis of Bioactive Forms

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. A ligand must adopt a specific conformation, often referred to as the "bioactive conformation," to fit optimally into its target's binding site. Computational methods are used to explore the conformational landscape of molecules like this compound to identify low-energy, stable conformations that are likely to be biologically relevant.

The presence of the thiophene ring introduces a degree of rigidity, while the pentyl chain provides significant flexibility. Understanding the preferred conformations is crucial for designing more potent analogs, as constraining the molecule into its bioactive conformation can lead to enhanced binding affinity.

Reactivity and Mechanistic Insights from Computational Approaches

Computational chemistry also provides powerful tools to understand the chemical reactivity and reaction mechanisms of molecules.

Electrophilicity Parameters and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate electronic properties that govern a molecule's reactivity. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to determine global reactivity indices. nih.gov For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. orientjchem.org

Other important descriptors include ionization potential, electron affinity, and global hardness and softness. The electrophilicity index, a measure of an electrophile's ability to accept electrons, can also be calculated. While this compound is primarily a nucleophile due to the lone pair on the nitrogen atom, understanding its electrophilic character can be important in certain reaction contexts. Fukui functions can be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. researchgate.net For thiophene derivatives, studies have shown that the carbon atoms of the thiophene ring are often susceptible to electrophilic attack. researchgate.net

Kinetic Studies and Reaction Pathway Elucidation

Computational methods can be employed to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which determine the reaction kinetics. For this compound, this could involve studying its metabolic pathways, such as N-dealkylation or oxidation of the thiophene ring.

For example, the mechanism of thiophene desulfurization on catalyst surfaces has been investigated using DFT, providing insights into the bond-breaking and bond-forming processes. rsc.org Similar approaches could be used to study the enzymatic or chemical degradation of this compound.

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that are not accessible from static models. mdpi.com In an MD simulation, the movements of atoms are calculated over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Study Conformational Dynamics: Observe how the molecule explores different conformations in solution or when bound to a protein. This can reveal the flexibility of the molecule and the most populated conformational states.

Analyze Ligand-Receptor Stability: When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. It can reveal whether the ligand remains stably bound or if it dissociates from the binding site.

Investigate Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a detailed study of how water or other solvents interact with the molecule and influence its conformation and reactivity.

Calculate Binding Free Energies: Advanced MD techniques, such as umbrella sampling or steered MD, can be used to calculate the potential of mean force along a reaction coordinate, providing another route to estimate binding affinities.

Studies on thiophene oligomers and other derivatives have utilized MD simulations to understand their structural and dynamic properties, demonstrating the power of this technique in characterizing thiophene-containing systems. researchgate.netrsc.org

Table 2: Summary of Computational Methods and Their Applications to this compound

| Computational Method | Application | Insights Gained |

| Molecular Docking | Ligand-Target Binding Prediction | Binding pose, key interactions, initial affinity estimate |

| Conformational Analysis | Identification of Bioactive Forms | Low-energy conformers, molecular shape, flexibility |

| Density Functional Theory (DFT) | Reactivity and Electronic Properties | HOMO/LUMO energies, reactivity indices, reaction sites |

| Molecular Dynamics (MD) | Dynamic Behavior and Stability | Conformational changes over time, binding stability, solvation |

Applications and Future Research Directions

Role in Organic Electronics and Advanced Materials Science

The thiophene (B33073) ring is a cornerstone in the development of organic electronic materials due to its electron-rich nature, which facilitates charge transport. While direct studies on 1-(Thiophen-2-yl)pentan-1-amine are not extensively documented, the functional motifs it possesses—a thiophene ring and an amine group—are integral to materials at the forefront of organic electronics.

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are pivotal in the design of organic semiconductors for OFETs and OLEDs. The performance of these devices is intrinsically linked to the molecular structure of the organic material. For instance, derivatives of benzothieno[3,2-b]benzothiophene (BTBT), which contains the thiophene moiety, have been synthesized to create high-performance, air-stable p-channel organic semiconductors. These materials exhibit significant field-effect mobilities, a critical parameter for transistor performance. smolecule.com The amine group, such as the one in this compound, can serve as a modifiable site to tune the electronic properties and intermolecular interactions of the material, which in turn influences the performance of OFETs and OLEDs.

Development of Organic Semiconductors

The development of novel organic semiconductors often involves the strategic modification of core aromatic structures like thiophene. Symmetrically substituted 2,7-divinylbenzothieno[3,2-b]benzothiophene is a prime example of a thiophene-based organic semiconductor that demonstrates good electrical performance and stability. smolecule.com The amine functionality in compounds like this compound offers a reactive handle for polymerization or for introducing other functional groups, thereby enabling the creation of new semiconducting polymers and small molecules with tailored properties.

Integration into Dye-Sensitized Solar Cells

In the realm of solar energy, thiophene derivatives play a crucial role as components of organic dyes in dye-sensitized solar cells (DSSCs). Computational studies on organic donor-π-acceptor (D-π-A) dyes have shown that incorporating modified di(thiophen-2-yl)phenylamine donor units can enhance the performance of DSSCs. These modifications, which include the thiophene ring as a donor and part of the π-spacer, can lead to a redshift in the absorption spectrum and improve light-harvesting efficiency. The amine group is a key feature of the donor part of these dyes. This suggests that this compound could potentially serve as a building block for new organic sensitizers in DSSC applications.

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The combination of a thiophene ring and a primary amine makes this compound a versatile building block in organic synthesis, offering pathways to a wide array of more complex molecules.

Development of Compound Libraries for Drug Discovery

Compound libraries are essential tools in modern drug discovery for screening and identifying new therapeutic agents. These libraries are often constructed from diverse and unique chemical scaffolds. Thiophene-containing molecules are of significant interest in medicinal chemistry. For example, the substitution of a phenyl ring with a thiophene moiety, a concept known as bioisosteric replacement, is a known strategy in drug design. A notable instance is N-methyl-1-(thiophen-2-yl)propan-2-amine (methiopropamine), an analog of methamphetamine where the phenyl group is replaced by thiophene.

Given its structure, this compound is a candidate for inclusion in such libraries. Its amine group allows for a variety of chemical modifications, enabling the generation of a diverse set of derivatives for high-throughput screening. Commercial suppliers of chemical compounds for drug discovery often feature a wide range of targeted and diversity-oriented libraries containing scaffolds like thiophene.

| Library Type | Description | Potential Relevance of this compound |

| Diversity Libraries | Collections of compounds with a wide range of different chemical structures designed to cover a broad chemical space. | Can be used as a scaffold to generate a series of novel compounds, increasing the structural diversity of the library. |

| Targeted Libraries | Libraries of compounds designed to interact with a specific biological target or target family, such as kinases or GPCRs. | Derivatives could be designed to target specific receptors where a thiophene moiety is known to be beneficial for binding. |

| Fragment Libraries | Collections of low molecular weight compounds used in fragment-based drug discovery. | The core structure could serve as a starting fragment for building more potent drug candidates. |

Precursors for Complex Molecular Architectures

The reactivity of the amine group and the thiophene ring allows this compound to serve as a precursor for more intricate molecular structures. The amine can undergo a variety of reactions, including acylation, alkylation, and condensation, to build larger molecules. The thiophene ring itself can be functionalized through electrophilic substitution reactions.

A related compound, 1-(Thiophen-2-yl)propan-1-amine, is utilized as an intermediate in the synthesis of pharmaceuticals. This highlights the role of such thiophene-alkyl-amine structures as valuable starting materials in multi-step synthetic sequences leading to complex and biologically active molecules. The pentyl chain in this compound provides additional lipophilicity and conformational flexibility compared to its propan-1-amine counterpart, which could be advantageous in the design of certain bioactive compounds.

Analytical Chemistry Applications (e.g., Standards in Chromatographic Techniques)

In the realm of analytical chemistry, the precise identification and quantification of substances are paramount. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are instrumental in separating components from a mixture for analysis. For these analyses to be accurate, reference standards are essential for calibration and identification.

While specific documentation detailing this compound as a certified reference standard is not extensively available, compounds of its class—polyfunctional amines and thiophene derivatives—are relevant in various analytical methods. researchgate.net For instance, N-methyl-1-(thiophen-2-yl)propan-2-amine (methiopropamine), a structural analog, is a known substance of interest in forensic and toxicological screenings, necessitating the use of reference standards for its detection. mdpi.com The principle of using a well-characterized compound to identify and quantify structurally similar analytes is a fundamental practice in chromatography. Therefore, this compound could potentially serve as a standard in methods developed for the analysis of novel psychoactive substances or in metabolic studies where thiophene-containing compounds are investigated. mdpi.com The knowledge of physicochemical properties of such amines is crucial for selecting the appropriate analytical method and conditions. researchgate.net

Emerging Research Areas for Thiophene Amine Derivatives

The thiophene ring is a versatile scaffold in medicinal chemistry, and its derivatives continue to be a subject of intense research interest due to their wide range of biological activities. nih.govresearchgate.net

Neuropharmacological Research as Lead Compounds for Neurological Disorders

Thiophene derivatives have historically shown significant potential in the development of drugs targeting the central nervous system. nih.gov Marketed drugs containing the thiophene nucleus include the anticonvulsant tiagabine (B1662831) and the antipsychotic olanzapine. nih.gov This history underscores the potential of thiophene-based compounds as lead structures in neuropharmacological research.

Current research is exploring new thiophene derivatives for their potential to treat a variety of neurological and psychiatric disorders. researchgate.net The structural similarity of some thiophene amines to known psychostimulants suggests their potential interaction with neurotransmitter systems. mdpi.com Researchers are actively synthesizing and evaluating novel thiophene derivatives for activities such as anticonvulsant, antidepressant, and anxiolytic effects. researchgate.net The ability of certain thiophene derivatives to cross the blood-brain barrier is a critical property that makes them attractive candidates for CNS drug development. nih.gov The ongoing investigation into these compounds could lead to the discovery of new therapeutic agents for conditions like epilepsy, depression, and other neurological disorders. researchgate.net

Development of Fluorescent Probes and Sensors

The unique photophysical properties of the thiophene ring have led to its incorporation into fluorescent molecules designed for sensing and imaging. Thiophene-based fluorescent probes are being developed for a variety of applications, from detecting metal ions and explosives to monitoring biological processes. researchgate.net

One area of active research is the creation of "turn-on" fluorescent sensors. nih.gov These probes are designed to exhibit a significant increase in fluorescence intensity upon binding to a specific analyte. For example, thiophene-based probes have been designed to detect changes in pH and for the selective detection of picric acid. researchgate.net The mechanism often involves a process called photoinduced electron transfer (PeT), which is modulated by the interaction with the target molecule. researchgate.net

Furthermore, thiophene-extended fluorescent nucleosides are being explored as sensors for biomolecular interactions. nih.gov These probes can report on changes in their microenvironment, such as viscosity and protein binding, through changes in their fluorescence emission. nih.gov The development of such sensors holds promise for applications in cellular imaging and diagnostics, allowing for the visualization of specific molecules and processes within living cells. nih.gov

Q & A

Q. What are the preferred synthetic routes for 1-(Thiophen-2-yl)pentan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of thiophene derivatives followed by amination. A common method includes coupling 2-thiophenecarboxaldehyde with pentylamine under reductive conditions (e.g., NaBH₄ in ethanol). Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for optimizing yield (70–85%) and minimizing side products like imine intermediates . Continuous flow reactors may enhance scalability and purity for industrial research applications .

Q. How can the structure of this compound be rigorously characterized?

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for thiophene protons; δ 2.5–3.0 ppm for amine protons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 183 (C₉H₁₅NS⁺).

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., C-S bond length ~1.70 Å) .

- FTIR : Absorbance at ~3350 cm⁻¹ (N-H stretch) and 3100 cm⁻¹ (thiophene C-H stretch) .

Q. What are the primary chemical reactions involving this compound?

The compound undergoes:

- Oxidation : Forms imines or nitriles using KMnO₄ or CrO₃ .

- Reduction : Converts to alkanes via LiAlH₄, retaining the thiophene ring .

- Substitution : Electrophilic substitution on the thiophene ring (e.g., bromination at the 5-position) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound affect biological activity?

Chiral resolution via HPLC with a cellulose-based column can isolate enantiomers. The (R)-enantiomer shows higher affinity for dopamine receptors in computational docking studies (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for (S)), but experimental validation is needed. Stereochemistry impacts pharmacokinetics, as seen in related fluorophenyl-pentanamine analogs .

Q. What computational methods are effective for predicting the binding affinity of this compound to neurological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-receptor interactions. For example, docking into the serotonin transporter (SERT) using AutoDock Vina reveals π-stacking between the thiophene ring and Phe335 residue (binding energy: -9.3 kcal/mol). Hybrid QM/MM models refine electrostatic interactions .

Q. How can discrepancies in reported biological activity data for thiophene-containing amines be resolved?

Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models). Standardization steps:

- Use isogenic cell lines (e.g., HEK293T transfected with human receptors).

- Validate via orthogonal assays (e.g., radioligand binding and cAMP inhibition).

- Control for thiophene ring oxidation, which may alter activity in long-term studies .

Q. What strategies mitigate side reactions during functionalization of the thiophene ring?

- Directed ortho-Metalation : Use LDA to deprotonate the 3-position, followed by quenching with electrophiles (e.g., I₂ or CO₂).

- Protecting Groups : Temporarily block the amine with Boc anhydride to prevent nucleophilic interference .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions for high-yield synthesis of derivatives?

Design of Experiments (DoE) screens variables:

- Factors : Solvent polarity, temperature, catalyst (e.g., Pd/C for hydrogenation).

- Response Surface Models : Predict optimal conditions (e.g., 65°C, THF, 10 mol% catalyst). Example: A 92% yield was achieved for a brominated derivative using DoE-optimized bromine stoichiometry .

Q. What analytical techniques resolve complex mixtures from amine-thiophene coupling reactions?

- HPLC-MS : Separates imine byproducts (retention time: 4.2 min vs. 5.8 min for the target).

- 2D NMR (HSQC) : Distinguishes overlapping proton signals in crude mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.